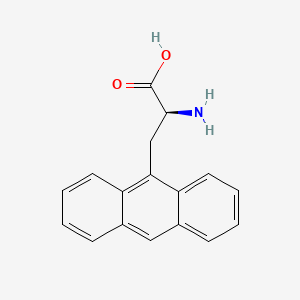

3-(9-Anthryl)-L-alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(9-Anthryl)-L-alanine is an organic compound that features an anthracene moiety attached to the amino acid L-alanine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Anthryl)-L-alanine typically involves the coupling of 9-anthraldehyde with L-alanine. One common method is the reductive amination of 9-anthraldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

化学反应分析

Types of Reactions

3-(9-Anthryl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

科学研究应用

Fluorescent Probes

Biological Imaging:

One of the prominent applications of 3-(9-Anthryl)-L-alanine is in the development of fluorescent probes for biological imaging. The anthracene structure enhances fluorescence properties, making it suitable for real-time visualization of cellular processes. These probes enable researchers to monitor dynamic biological events, providing insights into cellular behavior and interactions .

Drug Development

Pharmaceutical Applications:

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with specific biological targets allows for the design of new pharmaceuticals, particularly in oncology where targeted therapies are crucial. The compound's properties facilitate the design of drugs that can selectively bind to receptors associated with various diseases .

Material Science

Advanced Materials:

In materials science, this compound serves as a building block for creating advanced materials with enhanced optical properties. It is utilized in the synthesis of organic semiconductors and polymers, contributing to the development of devices such as organic light-emitting diodes (OLEDs) and other electronic components .

Biochemistry

Protein Interactions and Enzyme Activity:

The compound plays a significant role in biochemistry by aiding in the study of protein interactions and enzyme activity. Researchers utilize this compound to gain insights into metabolic pathways and cellular functions, enhancing our understanding of biochemical processes .

Nanotechnology

Nanoscale Devices:

this compound is also explored for its potential applications in nanotechnology. Its properties make it suitable for creating nanoscale devices, particularly in sensors and electronic applications, where its fluorescence can be harnessed for detection purposes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Probes | Development of probes for real-time biological imaging |

| Drug Development | Design of pharmaceuticals targeting specific receptors |

| Material Science | Creation of advanced materials like OLEDs and organic semiconductors |

| Biochemistry | Study of protein interactions and enzyme activity |

| Nanotechnology | Development of nanoscale devices for sensors and electronic applications |

Case Studies and Research Findings

Numerous studies have documented the effectiveness and versatility of this compound across these applications:

- Fluorescent Probes: Research has demonstrated that probes based on this compound can effectively visualize cellular dynamics in live cells, providing critical insights into cellular processes.

- Drug Development: Investigations into the compound's interactions with cancer cell receptors have shown promising results in designing targeted therapies that minimize side effects while maximizing efficacy.

- Material Science: Studies have highlighted the potential of this compound-based materials in improving the performance of electronic devices, particularly in terms of efficiency and stability.

These findings underscore the multifaceted applications of this compound in advancing scientific research across various domains.

作用机制

The mechanism of action of 3-(9-Anthryl)-L-alanine involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions are mediated through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions .

相似化合物的比较

Similar Compounds

- 9-Anthraldehyde oxime

- 3-(9-Anthryl)propionic acid

- 3-(10-methyl-9-anthryl)propanoic acid

Uniqueness

3-(9-Anthryl)-L-alanine is unique due to the presence of both an anthracene moiety and an amino acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

生物活性

3-(9-Anthryl)-L-alanine is a non-natural amino acid that has garnered attention due to its unique structural properties and potential biological applications. This compound features an anthryl group, which is derived from anthracene, attached to the third carbon of the L-alanine backbone. Its molecular formula is C17H15NO2 with a molecular weight of approximately 265.31 g/mol. The incorporation of this fluorescent moiety enables researchers to utilize it in various biochemical and biophysical studies.

Fluorescence Properties

The anthryl group in this compound exhibits strong fluorescence, making it a valuable tool in biological research. When excited with light of a specific wavelength, it emits light at distinct wavelengths, allowing for the visualization and tracking of peptides and proteins within biological systems. This property is particularly useful in fluorescence microscopy techniques, where the localization and dynamics of biomolecules can be monitored in real-time .

Applications in Research

This compound has several notable applications across different fields:

- Biochemistry : Utilized as a fluorescent probe to study protein-protein interactions. By labeling one protein with this compound and leaving another unlabeled, researchers can observe changes in fluorescence intensity or lifetime, providing insights into complex formation and dissociation dynamics .

- Drug Discovery : Its ability to label peptides and proteins facilitates tracking drug candidates' binding to target proteins within cells. This capability is crucial for assessing drug efficacy and potential off-target effects .

- Molecular Biology : The compound can intercalate into DNA, potentially affecting its structure and function. This interaction may have implications for understanding DNA-protein interactions and developing therapeutic agents .

- Organic Electronics : this compound is also explored for its applications in organic electronic materials due to its unique optical properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several interactions:

- Non-Covalent Interactions : The anthracene moiety can engage in π-π stacking with aromatic residues in proteins or nucleic acids, influencing their structure and function.

- Hydrogen Bonding : Potential hydrogen bonding between the amino acid backbone and other biomolecules may play a role in its biological activity .

- Influence on Protein Stability : Incorporation of this amino acid into peptides can enhance their stability against enzymatic degradation, thereby improving their functional properties .

Case Studies and Research Findings

Research has demonstrated various aspects of the biological activity of this compound:

- A study indicated that peptides containing this compound exhibited enhanced binding affinities for specific targets compared to their non-labeled counterparts, suggesting that the anthracene moiety contributes significantly to the interaction dynamics .

- Another investigation focused on its application as a fluorescent marker in live-cell imaging, showcasing its utility in monitoring cellular processes such as protein trafficking and localization .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other amino acid derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₇H₁₅NO₂ | Strong fluorescence; used as a probe |

| Fmoc-3-(9-anthryl)-L-alanine | C₂₂H₂₃NO₄ | Enhanced stability; used in peptide synthesis |

| Fmoc-L-Alanine | C₇H₉NO₂ | Basic structure; widely used without modifications |

| Fmoc-Tryptophan | C₁₁H₁₂N₂O₂ | Exhibits fluorescence; unique biological properties |

属性

IUPAC Name |

(2S)-2-amino-3-anthracen-9-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。